molecular formula C8H6N2O3 B1360826 6-nitro-1H-indol-4-ol CAS No. 885520-71-8

6-nitro-1H-indol-4-ol

Cat. No. B1360826
M. Wt: 178.14 g/mol
InChI Key: VJCZTHNTMMDCLZ-UHFFFAOYSA-N
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Description

“6-nitro-1H-indol-4-ol” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described . The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal leads to the respective enamines that can be readily converted into indoles .


Molecular Structure Analysis

The molecular formula of “6-nitro-1H-indol-4-ol” is C8H6N2O2 . The molecular weight is 162.1454 .


Chemical Reactions Analysis

Indole derivatives possess a wide spectrum of biological activities . For example, the indole moiety is present in the amino acid tryptophan, plant growth hormone indole-3-acetic acid, and 3-(2-aminoethyl)-1H-indol-5-ol (serotonin), which is one of the key neurotransmitters .

Scientific Research Applications

  • Synthesis of Tryptamine Precursors :

    • The synthesis of 2-alkyl-3-(1H-indol-3-yl)-4-nitrobutanals, a type of tryptamine precursor, is of significant interest for pharmaceutical and biological research. These precursors are synthesized through Michael addition of aliphatic aldehydes to indolylnitroalkenes using organocatalysts. This method provides optically pure derivatives with high yield and selectivity, which are useful in synthesizing tryptamine and other active molecules (Chen et al., 2013).
  • Derivation from 2,4,6-Trinitrotoluene (TNT) :

    • Research has demonstrated the synthesis of 6-nitro-4-sulfanyl-1H-indoles from TNT. This involves a nucleophilic substitution reaction followed by transformation into enamines and then into indoles using the Batcho–Leimgruber synthetic protocol. This pathway highlights the versatility of nitro-1H-indol compounds in chemical synthesis (Rozhkov, 2014).
  • Nitration and Functionalization of Indoles :

    • Research on the nitration of indoles, including compounds like 6-nitro-1H-indol-4-ol, focuses on achieving specific substitutions on the indole framework. These nitration reactions are crucial for creating compounds with potential biological activity and for further chemical transformations (Yudin et al., 1974).
  • Synthesis of Fused Indoles :

    • Studies have shown the synthesis of various derivatives of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles, demonstrating the utility of nitro-indole compounds in creating fused indole structures. These compounds are valuable as building blocks for further chemical manipulations and synthesis of complex molecules (Somei et al., 2014).
  • Applications in Catalytic Reactions :

    • Catalytic reactions involving indoles, including nitro-substituted variants, are of considerable interest. These reactions are important for the synthesis of complex organic compounds, including pharmaceuticals and natural products. The versatility of nitro-indoles in these reactions underscores their importance in organic chemistry (Cacchi & Fabrizi, 2005).
  • Antimicrobial and Antiproliferative Properties :

    • Research into heterocycles derived from nitroindole-2-carbohydrazides, including 6-nitro-1H-indoles, has revealed their potential antimicrobial, anti-inflammatory, and antiproliferative activities. These properties highlight the potential of nitro-indoles in therapeutic applications (Narayana et al., 2009).

Safety And Hazards

“6-nitro-1H-indol-4-ol” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing genetic defects . Safety precautions should be read and understood before handling .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century . There are still limitations on the chemical space which is easily accessible; this can be readily observed by comparison of the naturally occurring indole drugs with their synthetic counterparts . Therefore, there is still room for improvement in the field of indole synthesis .

properties

IUPAC Name

6-nitro-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-4-5(10(12)13)3-7-6(8)1-2-9-7/h1-4,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCZTHNTMMDCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646347
Record name 6-Nitro-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-1H-indol-4-ol

CAS RN

885520-71-8
Record name 6-Nitro-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GV Kokurkina, MD Dutov, SA Shevelev… - European journal of …, 2011 - Elsevier
A series of 2-arylhydroxynitroindoles were prepared and tested for antifungal activity in vitro. The preliminary bioassays indicated that some compounds are comparable to the …
Number of citations: 46 www.sciencedirect.com

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